CRBN Binding Affinity of Phthalimide Scaffold: Class-Level Baseline vs. Thalidomide Analogs
While direct CRBN binding data for 1421527-03-8 are not publicly available, the 1,3-dioxoisoindolin (phthalimide) core is the minimal pharmacophore for CRBN recruitment. In fluorescence polarization assays, phthalimide itself shows weak CRBN binding (estimated Kd > 50 µM), whereas thalidomide exhibits a Kd of ~250 nM and lenalidomide ~150 nM [1]. The N-methylacetamide extension present in 1421527-03-8 occupies the solvent-exposed channel and is structurally analogous to the glutarimide ring of thalidomide, which is critical for high-affinity binding [2]. This scaffold is therefore expected to retain significantly higher CRBN affinity than unsubstituted phthalimide, though the precise Kd remains to be determined.
| Evidence Dimension | CRBN binding affinity (Kd) |
|---|---|
| Target Compound Data | Not yet reported; phthalimide core with N-methylacetamide exit vector |
| Comparator Or Baseline | Thalidomide: Kd ~250 nM; Lenalidomide: Kd ~150 nM; Phthalimide: Kd >50 µM |
| Quantified Difference | Expected affinity enhancement over phthalimide baseline via occupancy of solvent channel (qualitative) |
| Conditions | Fluorescence polarization / TR-FRET CRBN binding assays |
Why This Matters
For PROTAC design, CRBN warhead affinity dictates ternary complex stability and target degradation efficiency; a warhead with insufficient CRBN engagement (<1 µM) is unlikely to drive potent degradation.
- [1] Ito T, Ando H, Suzuki T, et al. Identification of a primary target of thalidomide teratogenicity. Science. 2010;327(5971):1345-1350. View Source
- [2] Chamberlain PP, Lopez-Girona A, Miller K, et al. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21(9):803-809. View Source
